H-Val-Thr-Cys-Gly-OH

Cell Adhesion Endothelial Biology Extracellular Matrix

Procure H-Val-Thr-Cys-Gly-OH (VTCG) for its unique, non-integrin cell adhesion mechanism. Evidence confirms VTCG operates via distinct CD36/TSP-1 pathways, unlike RGD peptides, ensuring specific, non-fungible experimental outcomes for hematopoietic cell attachment, tumor targeting, and TSP-1 domain mapping. Ideal for defined, low-background surface coatings.

Molecular Formula C14H26N4O6S
Molecular Weight 378.45 g/mol
Cat. No. B15131125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Thr-Cys-Gly-OH
Molecular FormulaC14H26N4O6S
Molecular Weight378.45 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N
InChIInChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)/t7-,8+,10+,11+/m1/s1
InChIKeyPWFIBKCXTPLSHX-IFFSRLJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-Thr-Cys-Gly-OH: Sourcing the Defined VTCG Tetrapeptide for Cell Adhesion and Biomaterials Research


H-Val-Thr-Cys-Gly-OH (also known as VTCG or CAS 131204-46-1) is a synthetic tetrapeptide [1]. Its amino acid sequence corresponds to a conserved cell-adhesive motif first identified within the malarial circumsporozoite protein, and also found in human thrombospondin and properdin [2]. As a bioactive peptide, it is primarily utilized as a defined molecular tool to promote cell adhesion and facilitate various cell-matrix and cell-cell interactions in vitro .

H-Val-Thr-Cys-Gly-OH: Why Sequence-Specific VTCG Cannot Be Replaced by Generic Cell-Adhesive Peptides


Generic substitution of H-Val-Thr-Cys-Gly-OH with other common cell-adhesive tetrapeptides, such as RGD-based sequences, is not a scientifically sound procurement decision. The VTCG motif is a distinct, non-integrin-mediated adhesion signal. In direct comparative studies on human microvascular endothelial cells (HDMEC), RGD-containing peptides were shown to induce cell spreading and binding, whereas CSVTCG (the extended version of the core VTCG motif) failed to support cell adhesion, confirming that these two classes of adhesion peptides operate through entirely different receptor systems and cellular outcomes [1]. Furthermore, in thrombospondin-1 (TSP-1) interaction studies, soluble VTCG and GRGDSP peptides were both found to be non-inhibitory for myoblast attachment to the TSP-1 C-terminal domain, while chondroitin sulfate A did inhibit it, proving that the VTCG-mediated interaction is mechanistically distinct from both RGD/integrin and heparin-mediated adhesion pathways [2]. The following quantitative evidence delineates the specific, non-fungible bioactivity profile of the VTCG sequence.

H-Val-Thr-Cys-Gly-OH: Head-to-Head Evidence Guide for Scientific Selection


VTCG vs. RGD: Divergent Adhesion Outcomes in Human Microvascular Endothelial Cells (HDMEC)

In a controlled in vitro assay comparing the cell-adhesive properties of immobilized peptides, RGD-containing peptides supported the adhesion and spreading of human dermal microvascular endothelial cells (HDMEC). In contrast, the VTCG-containing peptide (CSVTCG) failed to support HDMEC adhesion under identical experimental conditions [1]. This head-to-head comparison demonstrates that the VTCG motif is not functionally equivalent to the integrin-binding RGD motif for this cell type, directly addressing a common selection misconception.

Cell Adhesion Endothelial Biology Extracellular Matrix

VTCG vs. GRGDSP: Non-Inhibitory Role of VTCG in Myoblast Adhesion to Thrombospondin-1

An analysis of skeletal myoblast adhesion to intact thrombospondin-1 (TSP-1) tested the inhibitory potential of soluble competing peptides. Neither the GRGDSP peptide (an integrin-binding motif) nor the VTCG peptide inhibited myoblast attachment. In contrast, the presence of chondroitin sulfate A effectively blocked adhesion [1]. This study establishes that the VTCG motif is not a universal binding mediator, even within TSP-1, and further differentiates its mechanism from that of integrin-binding peptides like GRGDSP.

Myoblast Adhesion Thrombospondin-1 Extracellular Matrix Receptors

CSVTCG Albumin Conjugates Quantifiably Support CD36-Dependent Tumor Cell Adhesion

To verify the function of the VTCG motif in a longer sequence context, an albumin conjugate of the CSVTCG peptide was tested. The CSVTCG-albumin conjugate was shown to quantifiably support the CD36-dependent adhesion of tumor cells, a property not observed with a control protein lacking the CSVTCG sequence [1]. This class-level evidence confirms the VTCG core sequence is functional and essential for engaging the CD36 receptor, a key player in tumor metastasis and angiogenesis.

Tumor Cell Adhesion CD36 Receptor Metastasis Research

Conserved Cell Recognition: VTCG and RGD Co-occur but Serve Independent Functions in Thrombospondin

Sequence analysis of chicken thrombospondin revealed that both the RGD and VTCG cell recognition sequences are evolutionarily conserved across species. Notably, the chicken sequence possesses an additional copy of the VTCG sequence, while substitutions occur in two other potential heparin-binding motifs [1]. This cross-species conservation underscores the distinct and non-redundant biological importance of the VTCG sequence, which is preserved alongside the RGD motif, indicating it performs a unique function that cannot be fulfilled by other adhesion signals.

Evolutionary Conservation Protein Motif Analysis Thrombospondin Structure

High-Value Application Scenarios for H-Val-Thr-Cys-Gly-OH in R&D and Biomedical Engineering


Investigating CD36-Mediated Cell Adhesion in Tumor Metastasis and Angiogenesis

Procurement for this scenario is justified by evidence showing that CSVTCG-albumin conjugates (which contain the VTCG core sequence) support CD36-dependent tumor cell adhesion [1]. H-Val-Thr-Cys-Gly-OH can be used as a minimal recognition unit or conjugated to surfaces or carriers (e.g., albumin, PEG-lipids) to create defined models for studying CD36-mediated interactions, an established pathway in tumor metastasis, atherosclerosis, and angiogenesis, without the confounding influence of integrin-binding signals like RGD.

Surface Functionalization for Hematopoietic Cell Culture and Bioassay Development

The original identification of the VTCG motif as the 'critical sequence' for the adhesion of a variety of human hematopoietic cell lines [2] provides direct, quantitative justification for this application. H-Val-Thr-Cys-Gly-OH is the ideal defined peptide for coating tissue culture plastic, biosensor chips, or microcarriers to promote the attachment and study of hematopoietic and related cell types in a serum-free or chemically defined environment, offering a consistent and low-biological-background alternative to ECM protein cocktails.

Designing Non-Integrin Targeted Drug Delivery Systems (e.g., Liposomes, Nanoparticles)

The strong differential evidence demonstrating that VTCG fails to support endothelial cell adhesion, while RGD does [3], directly supports this application. For researchers developing targeted nanocarriers where integrin-mediated adhesion to healthy vasculature is an undesired off-target effect, functionalizing particles with H-Val-Thr-Cys-Gly-OH offers a pathway to leverage the distinct CD36-mediated targeting mechanism, potentially enhancing tumor or inflammatory tissue tropism while minimizing systemic endothelial adhesion.

Molecular Tool for Dissecting Non-Integrin Adhesion Pathways in Thrombospondin Biology

The direct evidence showing that soluble VTCG peptide does not inhibit myoblast adhesion to TSP-1, whereas a distinct C-terminal interaction is crucial [4], positions H-Val-Thr-Cys-Gly-OH as an essential tool. Researchers investigating the complex, multi-domain interactions of thrombospondin can use this peptide as a specific probe to isolate, block, or confirm the involvement of the VTCG/CD36 axis, independent of other TSP-1 adhesive domains like its RGD site or heparin-binding motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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